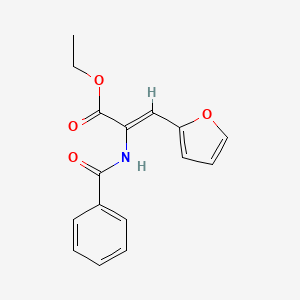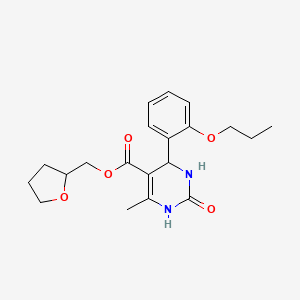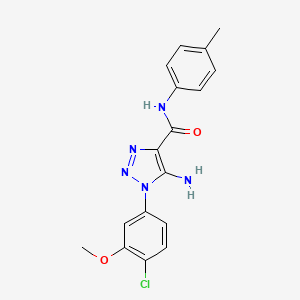
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybean, cotton, and corn. It was first introduced in the 1970s and has since become a popular choice for farmers due to its effectiveness and low toxicity. In
作用機序
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis and plant growth. This leads to the accumulation of toxic intermediates and the subsequent death of the plant. 6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one has also been shown to have other effects on plant physiology, such as the inhibition of root growth and the induction of oxidative stress.
Biochemical and Physiological Effects:
In addition to its herbicidal properties, 6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system. 6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one has also been shown to have effects on the metabolism of lipids and carbohydrates, and on the expression of genes involved in various cellular processes.
実験室実験の利点と制限
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one is a useful tool for studying plant physiology and biochemistry, as it provides a specific and potent inhibitor of carotenoid biosynthesis. However, it has some limitations as well, such as its low solubility in water and its potential toxicity to non-target organisms. Careful handling and disposal are necessary to ensure safety in the laboratory.
将来の方向性
There are many potential future directions for research on 6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. Another area of research is the development of new herbicides based on the structure of 6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one, which may have improved properties such as increased selectivity and reduced toxicity. Finally, there is a need for continued research on the environmental impact of 6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one and other herbicides, and for the development of sustainable agricultural practices that minimize the use of these chemicals.
合成法
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one is synthesized through a multi-step process involving the condensation of 4-phenylcoumarin with chloroacetyl chloride, followed by reaction with methyl isobutyrate and sodium methoxide. The final product is purified through recrystallization and column chromatography.
科学的研究の応用
6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one has been extensively studied for its herbicidal properties and its effects on plant growth and development. It has also been investigated for its potential use in the treatment of certain diseases such as cancer and Alzheimer's disease. 6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have neuroprotective effects in animal models of Alzheimer's disease.
特性
IUPAC Name |
6-chloro-7-(3-oxobutan-2-yloxy)-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-11(21)12(2)23-18-10-17-15(8-16(18)20)14(9-19(22)24-17)13-6-4-3-5-7-13/h3-10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBZHKRMPYPASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-[(3-oxobutan-2-YL)oxy]-4-phenyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5204367.png)

![N-(2-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5204370.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5204373.png)
![4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5204378.png)
![N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5204399.png)
![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)

![1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione](/img/structure/B5204423.png)

![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204439.png)
![3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5204445.png)

![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)